An In-depth Technical Guide to (R)-4-Propyldihydrofuran-2(3H)-one
An In-depth Technical Guide to (R)-4-Propyldihydrofuran-2(3H)-one
This technical guide provides a comprehensive overview of the chemical and physical properties of (R)-4-Propyldihydrofuran-2(3H)-one, a key chiral intermediate in the pharmaceutical industry. The information is intended for researchers, scientists, and drug development professionals, presenting data in a structured format with detailed experimental protocols and visualizations to support advanced research and development activities.
Chemical Identity and Physical Properties
(R)-4-Propyldihydrofuran-2(3H)-one is a chiral organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents, most notably the antiepileptic drug Brivaracetam.[1][2] Its specific stereochemistry is fundamental to the pharmacological activity of the final drug product, making its enantiomeric purity a critical parameter in its synthesis.[3]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (4R)-4-propyloxolan-2-one[4] |
| CAS Registry Number | 63095-51-2[1] |
| Molecular Formula | C₇H₁₂O₂[1] |
| Molecular Weight | 128.17 g/mol [4] |
| Synonyms | (R)-Dihydro-4-propyl-2(3H)-furanone, (4R)-4-propyltetrahydrofuran-2-one, Brivaracetam intermediate 1[1][4] |
| InChI Key | NVTUTJMZAZZKAZ-ZCFIWIBFSA-N[4] |
| SMILES | CCC[C@@H]1CC(=O)OC1[5] |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | Colorless to yellow oily liquid[1][6] |
| Boiling Point | 226.3 ± 8.0 °C (Predicted)[7] |
| Density | 0.983 ± 0.06 g/cm³ (Predicted)[7] |
| Solubility | Slightly soluble in chloroform, methanol (B129727), and ethanol.[1][6] Slightly soluble in water (7.4 g/L at 25°C).[7] |
| Storage Temperature | 2-8°C[1][8] |
| Refractive Index | 1.437 (Predicted)[7] |
| XLogP3 | 1.5[4] |
| Topological Polar Surface Area | 26.3 Ų[4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and quality control of (R)-4-Propyldihydrofuran-2(3H)-one.
Table 3: NMR Spectroscopic Data (CDCl₃)
| Nucleus | Chemical Shift (δ) ppm |
| ¹H NMR | 4.45 - 4.38 (m, 1H), 3.96 - 3.89 (m, 1H), 2.65 - 2.54 (m, 2H), 2.19 (dd, J = 16.3, 7.3 Hz, 1H), 1.48 - 1.44 (m, 2H), 1.40 - 1.30 (m, 2H), 0.95 (t, J = 7.1 Hz, 3H)[9] |
| ¹³C NMR | 177.2, 78.3, 35.4, 33.7, 33.5, 19.7, 13.8 |
Infrared (IR) Spectroscopy: The IR spectrum of (R)-4-Propyldihydrofuran-2(3H)-one is expected to show a strong absorption band characteristic of the lactone carbonyl (C=O) stretching vibration, typically in the range of 1760-1780 cm⁻¹. Other significant peaks would include C-O stretching vibrations and C-H stretching and bending vibrations.
Mass Spectrometry (MS): In mass spectrometry, the molecule would exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the propyl group and cleavage of the lactone ring. A GC-MS analysis has been reported in the literature, which is a common method for purity assessment.[4]
Synthesis and Manufacturing
The enantioselective synthesis of (R)-4-Propyldihydrofuran-2(3H)-one is a key challenge in the production of Brivaracetam.[10] Several synthetic routes have been developed, including organocatalytic methods and biocatalytic approaches.
Experimental Protocol: Asymmetric Synthesis from trans-2-Hexen-1-al
This method describes an organocatalytic approach to generate the chiral center.[9]
Step 1: Synthesis of (R)-3-(nitromethyl)hexanal
-
Dissolve trans-2-hexen-1-al in a THF/H₂O mixture.
-
Add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether, boric acid, and pivalic acid.
-
Stir the mixture at 20°C.
-
Add nitromethane (B149229) and continue stirring until the reaction is complete, as monitored by ¹H-NMR.
-
Work up the reaction mixture to isolate the product.
Step 2: Oxidation to (R)-3-(nitromethyl)hexanoic acid
-
Dissolve the (R)-3-(nitromethyl)hexanal in an acetonitrile/water mixture.
-
Cool the solution and add sodium chlorite (B76162) and sodium dihydrogen phosphate.
-
Add a solution of hydrogen peroxide and stir until completion.
-
Isolate the carboxylic acid product.
Step 3: Reduction and Cyclization to (R)-4-Propyldihydrofuran-2(3H)-one
-
Dissolve the (R)-3-(nitromethyl)hexanoic acid in THF and cool the solution.
-
Add borane-dimethylsulfide complex dropwise.
-
Allow the reaction to warm to 0°C.
-
Quench the reaction with methanol and remove the solvents under reduced pressure.
-
Purify the residue to obtain (R)-4-Propyldihydrofuran-2(3H)-one.
The enantiomeric ratio of the final product is typically monitored by chiral stationary phase gas chromatography.[9]
References
- 1. (R)-4-Propyldihydrofuran-2(3H)-one | 63095-51-2 [chemicalbook.com]
- 2. (R)-4-Propyldihydrofuran-2(3H)-One | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. nbinno.com [nbinno.com]
- 4. (R)-4-Propyldihydrofuran-2(3H)-one | C7H12O2 | CID 10997054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-4-Propyldihydrofuran-2(3H)-one | 63095-51-2 | FP165291 [biosynth.com]
- 6. Synthesis and Application of (R)-4-Propyldihydrofuran-2(3H)-one_Chemicalbook [chemicalbook.com]
- 7. (R)-4-propyldihydrofuran-2(3H)-one CAS 63095-51-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. (R)-4-Propyldihydrofuran-2(3H)-one | 63095-51-2 [amp.chemicalbook.com]
- 9. WO2019239341A1 - Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one - Google Patents [patents.google.com]
- 10. The exploration of synthesis route of (R)-4-Propyldihydrofuran-2(3H)-one_Chemicalbook [chemicalbook.com]
